2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzylamino)ethanol
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Overview
Description
2-((3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)amino)ethan-1-ol is a compound that features a boron-containing dioxaborolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)amino)ethan-1-ol typically involves the reaction of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane with a suitable benzylamine derivative. The reaction is often catalyzed by palladium complexes and requires specific conditions such as elevated temperatures and inert atmospheres .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-((3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)amino)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can yield simpler boron-containing compounds.
Substitution: The compound can participate in substitution reactions, particularly in the presence of suitable catalysts
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include various boronic esters, acids, and other boron-containing derivatives that are useful in further synthetic applications .
Scientific Research Applications
2-((3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)amino)ethan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-((3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)amino)ethan-1-ol involves its interaction with various molecular targets. The boron atom in the dioxaborolane ring can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar applications.
1-Methylpyrazole-4-boronic acid pinacol ester: Another boron-containing compound with applications in organic synthesis.
2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A related compound with similar chemical properties.
Uniqueness
2-((3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)amino)ethan-1-ol is unique due to its specific structure, which combines a boron-containing dioxaborolane ring with an aminoethanol moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C15H24BNO3 |
---|---|
Molecular Weight |
277.17 g/mol |
IUPAC Name |
2-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylamino]ethanol |
InChI |
InChI=1S/C15H24BNO3/c1-14(2)15(3,4)20-16(19-14)13-7-5-6-12(10-13)11-17-8-9-18/h5-7,10,17-18H,8-9,11H2,1-4H3 |
InChI Key |
UMSAOJDMMRHQLH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CNCCO |
Origin of Product |
United States |
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